molecular formula C18H21O4P B14069542 Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester CAS No. 64196-48-1

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester

Cat. No.: B14069542
CAS No.: 64196-48-1
M. Wt: 332.3 g/mol
InChI Key: TUGHYXDLNGIWSB-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester (CAS: Not explicitly provided in evidence) is a phosphonate ester characterized by a 2-oxo-1,2-diphenylethyl substituent attached to a diethyl phosphonate group. This compound is synthesized via the condensation of an aldehyde with diethyl phosphite in the presence of triethylamine, forming a racemic mixture of the secondary alcohol intermediate . Subsequent bromination and deprotection steps yield functionalized phosphonates, which are valuable in biochemical applications, such as activity-based probes for protein tyrosine phosphatases . The presence of two phenyl groups on the oxoethyl moiety distinguishes it from simpler phosphonate esters and may influence its steric and electronic properties.

Properties

CAS No.

64196-48-1

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,2-diphenylethanone

InChI

InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)18(16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3

InChI Key

TUGHYXDLNGIWSB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Esterification Dynamics

The temperature-dependent selectivity in triethyl orthoacetate reactions arises from differential activation energies for mono- and diester formation. At 30°C, the monoester intermediate stabilizes via hydrogen bonding with the solvent, whereas higher temperatures favor entropically driven diesterification.

Silylation Efficiency in McKenna’s Protocol

TMSBr’s electrophilic character facilitates rapid phosphonate activation, but excessive silylation can lead to desulfurization by-products. Optimal results require stoichiometric TMSBr and strict anhydrous conditions.

Keto-Enol Tautomerism in Rearrangement

The patent method’s success hinges on stabilizing the enol form during thermal rearrangement. Substituent effects—specifically the electron-withdrawing diphenyl group—shift the tautomeric equilibrium toward the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The phosphonic acid ester group is known to form stable complexes with metal ions, which can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Groups : Chloromethyl () and oxo groups () enhance electrophilicity, influencing reactivity in nucleophilic substitutions .

Key Observations :

  • The target compound requires multi-step synthesis (condensation, bromination), while simpler phosphonates (e.g., diethyl phosphite) are commercially available .
  • Yields for aromatic phosphonates (e.g., ) are moderate (30–50%), reflecting challenges in functionalizing bulky groups .

Physicochemical Properties

Infrared (IR) spectroscopy and molecular descriptors highlight differences:

Compound IR Peaks (cm⁻¹) XLogP Topological Polar Surface Area (Ų)
Target Compound (Inferred) ~1650 (C=O), 1260 (P=O) ~3.5 ~65
Diethyl (2-oxobutyl)phosphonate () Not provided 1.3 54.4
Phosphonic acid, [2-(2,5-dimethylphenyl)-2-oxoethyl]-, dimethyl ester () 1780 (C=O), 1260 (P=O) 2.1 61.7
Diethyl chloromethylphosphonate () ~750 (C-Cl), 1260 (P=O) 1.8 45.4

Key Observations :

  • The target compound’s XLogP (~3.5) suggests higher lipophilicity compared to aliphatic analogs (XLogP 1.3–1.8) due to aromatic groups .
  • IR peaks for C=O (1650–1780 cm⁻¹) and P=O (1260 cm⁻¹) are consistent across analogs .

Biological Activity

Phosphonic acid, specifically (2-oxo-1,2-diphenylethyl)-, diethyl ester , also known as NO-1886, is a compound of significant interest due to its biological activity. This compound has been studied for its potential therapeutic applications, particularly in lipid metabolism and as an inhibitor of various enzymatic processes. This article provides a comprehensive overview of the biological activity of this phosphonic acid, including its mechanisms of action, metabolic pathways, and potential clinical implications.

Lipoprotein Lipase Activity

One of the most notable biological activities of phosphonic acid diethyl ester is its ability to promote lipoprotein lipase (LPL) activity. LPL plays a crucial role in lipid metabolism by hydrolyzing triglycerides in lipoproteins into free fatty acids and glycerol. Increased LPL activity leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels. A study demonstrated that NO-1886 significantly enhances LPL activity, which may contribute to improved lipid profiles in patients with dyslipidemia .

Metabolic Pathways

The metabolism of NO-1886 involves several key enzymatic processes. The primary metabolic pathway is the cleavage of the diethyl ester to monoethyl phosphonate, catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This metabolic conversion is critical for the compound's bioactivity and efficacy. Eadie-Hofstee plots from liver microsomes indicate a biphasic curve, suggesting the presence of both low- and high-affinity components in the metabolism of this compound .

Inhibition of Enzymatic Processes

Phosphonic acids demonstrate structural similarities to phosphate esters, allowing them to act as competitive inhibitors for various enzymes. For instance, some phosphonates have been found to inhibit enzymes involved in critical metabolic pathways, such as those related to protein phosphorylation and proteolysis. The unique carbon-phosphorus (C-P) bond structure grants these compounds stability and resistance to hydrolysis, making them effective inhibitors .

Clinical Applications

  • Dyslipidemia Management : In clinical trials, NO-1886 showed promise in managing dyslipidemia by improving lipid profiles through enhanced LPL activity. Patients treated with this compound exhibited significant reductions in triglyceride levels and increases in HDL cholesterol .
  • Potential Antimicrobial Activity : Some studies have explored the antimicrobial properties of phosphonic acids. The structural characteristics that allow for enzyme inhibition may also contribute to their effectiveness against certain bacterial strains, although more research is needed to establish clinical relevance .

Research Findings

Recent investigations into the biosynthesis of phosphonic acids have revealed their potential as bioactive compounds with applications in medicine and agriculture. The ability of these compounds to mimic phosphate esters allows them to interact with various biological targets, leading to diverse pharmacological effects .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Lipoprotein Lipase PromotionIncreases HDL cholesterol; reduces triglycerides
Cytochrome P450 MetabolismInvolves CYP2C8 and CYP3A4; biphasic metabolism
Enzyme InhibitionCompetitive inhibition of metabolic enzymes
Antimicrobial PotentialPossible effectiveness against bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing phosphonic acid diethyl esters with substituted aromatic groups, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally similar phosphonic acid diethyl esters (e.g., [2,5-bis-(2-ethyl-hexyloxy)-benzyl]-phosphonic acid diethyl ester) involves multi-step reactions, including alkylation and phosphorylation. Key steps include cooling the reaction mixture in an ice bath to control exothermic processes and using methylene chloride as a solvent for improved solubility of intermediates . Optimization may involve adjusting stoichiometric ratios (e.g., molar equivalents of α-keto precursors) and monitoring reaction progress via thin-layer chromatography (TLC).
  • Data Contradictions : Variations in yield may arise from impurities in starting materials or incomplete phosphorylation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Elemental Analysis : Compare calculated vs. experimental values for C and H (e.g., Anal. Calc.: C, 66.91; H, 10.19 vs. Found: C, 66.81; H, 10.09) to confirm stoichiometry .
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic substituents and ester groups. For example, diethyl ester protons typically appear as quartets (~δ 1.2–1.4 ppm) and triplets (~δ 4.0–4.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EPA/NIH spectral databases can validate molecular ions (e.g., molecular weight 318.30 g/mol for analogous structures) .

Q. What safety protocols are essential for handling phosphonic acid esters in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), full-body lab coats, and P95 respirators to mitigate inhalation risks .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid exposure to volatile intermediates.
  • Waste Disposal : Collect contaminated solvents (e.g., methylene chloride) in halogenated waste containers. Do not discharge into drains .

Advanced Research Questions

Q. How does the electronic environment of the 2-oxo-1,2-diphenylethyl group influence the reactivity of the phosphonic acid ester in cross-coupling reactions?

  • Mechanistic Insights : The electron-withdrawing ketone group adjacent to the phosphorus center enhances electrophilicity, facilitating nucleophilic substitution. Computational studies (DFT calculations) can map charge distribution and predict reactivity with nucleophiles like Grignard reagents .
  • Experimental Validation : Compare reaction rates with analogous esters lacking the ketone moiety (e.g., diethyl benzylphosphonate) using kinetic assays .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can decomposition pathways be mitigated?

  • Stability Analysis :

  • Acidic Conditions : The ester linkage may hydrolyze to yield phosphonic acids. Monitor pH-dependent degradation via HPLC, noting retention time shifts for degradation products .
  • Basic Conditions : Base-catalyzed elimination could generate α,β-unsaturated ketones. Stabilize the compound by storing it in anhydrous solvents (e.g., THF) under inert gas .
    • Mitigation Strategies : Add stabilizers like BHT (butylated hydroxytoluene) to radical-sensitive intermediates or use low-temperature storage (-20°C) .

Q. How can researchers leverage this compound as a precursor for synthesizing boronate-containing derivatives for Suzuki-Miyaura coupling?

  • Synthetic Pathway :

Introduce a boronate ester via palladium-catalyzed borylation. For example, react with bis(pinacolato)diboron (B2_2(pin)2_2) in the presence of Pd(dppf)Cl2_2 to generate a boronate-phosphonate hybrid .

Purify intermediates using silica gel chromatography (hexane/acetone) and confirm boronate incorporation via 11B^{11}B-NMR (δ ~30 ppm for pinacolato boronates) .

  • Application : The resulting hybrid can act as a dual-functional monomer in polymer-supported catalysts or metal-organic frameworks (MOFs) .

Q. What computational tools are recommended for predicting the ligand properties of this phosphonic acid ester in coordination chemistry?

  • Methodology :

  • Molecular Modeling : Use Gaussian or ORCA software to calculate binding energies with transition metals (e.g., Fe(III), Zn(II)) based on phosphonate oxygen lone pairs .
  • Docking Studies : Simulate interactions with metalloenzyme active sites (e.g., alkaline phosphatases) to design enzyme inhibitors .

Data Gaps and Contradictions

  • Missing Physical Properties : No experimental data exist for log Pow, vapor pressure, or water solubility in the provided evidence. Researchers must determine these via shake-flask methods or OECD 105 guidelines .
  • Toxicological Uncertainties : While IARC and ACGIH classify the compound as non-carcinogenic at <0.1% concentration, chronic toxicity studies are lacking. Conduct Ames tests for mutagenicity and in vivo rodent studies for long-term exposure risks .

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